4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a synthetic organic compound. This compound is characterized by its complex structure, which includes multiple functional groups such as ethers, hydroxyls, and pyrazole rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one likely involves multiple steps, including the formation of the pyrazole ring and the introduction of the various substituents. Typical synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of substituents: The ethoxy, propoxy, and hydroxy groups can be introduced through nucleophilic substitution reactions, often using alkyl halides and alcohols.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The pyrazole ring can undergo reduction under hydrogenation conditions to form a dihydropyrazole.
Substitution: The ether groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, alcohols, and bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the pyrazole ring would yield a dihydropyrazole.
Scientific Research Applications
Chemistry
In chemistry, compounds like 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one are often studied for their unique structural properties and reactivity. They can serve as intermediates in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, such compounds may be investigated for their potential therapeutic effects. The presence of multiple functional groups and a pyrazole ring suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In industry, these compounds may be used in the development of new materials or as precursors to pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, altering their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 4-(3-Propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The uniqueness of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups and the pyrazole ring. This combination can result in unique chemical and biological properties, making it a compound of interest for further study.
Properties
Molecular Formula |
C28H35N3O5 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H35N3O5/c1-5-15-36-22-13-12-19(17-23(22)34-6-2)27-24-25(20-10-7-8-11-21(20)32)29-30-26(24)28(33)31(27)14-9-16-35-18(3)4/h7-8,10-13,17-18,27,32H,5-6,9,14-16H2,1-4H3,(H,29,30) |
InChI Key |
SNTPDNOKPBDPEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.